N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 5,6-dihydro-1,4-dioxine carboxamide group. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its metabolic stability and hydrogen-bonding capabilities. The 5,6-dihydro-1,4-dioxine component introduces a partially saturated six-membered ring with two oxygen atoms, enhancing solubility and influencing molecular conformation .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-7-5-8(16-17(7)2)11-14-15-12(21-11)13-10(18)9-6-19-3-4-20-9/h5-6H,3-4H2,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLQADOKUZJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the oxadiazole and dioxine rings. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
Cyclization Reactions: Subsequent steps may involve cyclization reactions to introduce the oxadiazole and dioxine rings.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. Process optimization, including reaction temperature, pressure, and catalysts, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives, often resulting in the formation of alcohols or amines.
Substitution Products: Substituted derivatives, where different functional groups are introduced into the molecule.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares structural similarities with derivatives reported in and , differing primarily in substituent groups and ring systems:
Key Differences:
- ’s derivatives feature electron-withdrawing groups (e.g., chloro, cyano) on aromatic rings, whereas the target compound’s 1,5-dimethylpyrazole introduces electron-donating methyl groups, altering electronic density and hydrogen-bonding capacity .
Physicochemical Properties
Observations:
- The target compound’s lower aromaticity (vs. ’s derivatives) may improve aqueous solubility.
- Its polar surface area (PSA) and rotatable bond count (estimated ≤140 Ų and ~5–6, respectively) align with ’s criteria for favorable oral bioavailability (PSA ≤140 Ų, ≤10 rotatable bonds) .
Spectroscopic and Analytical Data
While the target compound’s spectral data are unavailable, comparisons with analogs reveal trends:
- 1H-NMR : Methyl groups on pyrazole (δ ~2.4–2.7 ppm) and aromatic protons (δ ~7.2–8.1 ppm) are consistent across derivatives .
- MS (ESI) : Molecular ion peaks for ’s compounds range from 403.1–437.1 ([M+H]+), correlating with their higher molecular weights vs. the target compound’s estimated ~340–360 .
Bioavailability and Pharmacokinetics
- : Reduced rotatable bonds and PSA enhance membrane permeability and oral bioavailability. The target compound’s estimated parameters suggest better bioavailability than ’s derivatives, which have higher PSA due to multiple aromatic rings .
Research Findings and Trends
Synthetic Efficiency : Carboxamide coupling (e.g., EDCI/HOBt) yields 62–71% for ’s derivatives, suggesting analogous routes for the target compound .
Hydrogen Bonding : The oxadiazole and carboxamide groups in all compounds facilitate hydrogen bonding, influencing crystal packing () and solubility .
Structural-Activity Relationships (SAR): Electron-donating groups (e.g., methyl in the target) enhance metabolic stability vs. electron-withdrawing substituents (e.g., chloro in ) . Non-fused dihydrodioxine (target) vs. benzo-dioxin () balances solubility and lipophilicity for drug-like properties .
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates several biologically active motifs, including pyrazole and oxadiazole rings, which are known for their diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , and it exhibits a complex structure that contributes to its biological activity. The presence of the pyrazole and oxadiazole rings suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties. |
| Anticancer | Potential cytotoxic effects against cancer cell lines. |
| Antimalarial | Similar compounds show promising activity against malaria. |
| Anti-inflammatory | May inhibit inflammatory pathways. |
| Antitubercular | Related compounds have shown effectiveness against Mycobacterium tuberculosis. |
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific enzymes or receptors due to its structural features. For example:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclin-dependent kinases and other enzymes involved in cell cycle regulation.
- Receptor Modulation : The compound may bind to estrogen receptors or other nuclear receptors influencing gene expression.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound may possess favorable solubility characteristics due to its polar functional groups. This could enhance its bioavailability when administered.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar pyrazole-based compounds in various therapeutic areas:
- Antitubercular Activity : A study demonstrated that derivatives of pyrazole exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- Anticancer Properties : Research on substituted pyrazoles has shown promising results in inhibiting cancer cell proliferation in vitro .
- Antimicrobial Effects : Compounds structurally related to our target have been reported to possess good antibacterial activity against pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Use a multi-step approach involving heterocyclic coupling reactions. For example, start with 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (prepared via cyclization of hydrazides with CS₂/KOH) . Subsequent alkylation or carboxamide coupling can be performed in DMF with K₂CO₃ as a base at room temperature to minimize side reactions . Monitor reaction progress via TLC or HPLC and optimize stoichiometry (e.g., 1.1 mmol of RCH₂Cl per 1 mmol oxadiazole-thiol) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR to verify substituent positions and dihydrodioxine ring conformation .
- IR spectroscopy to confirm carbonyl (C=O) and oxadiazole (C=N) stretches .
- LC-MS for molecular ion validation and purity assessment (>95%) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodology : Use in silico tools like the PASS program to predict bioactivity (e.g., kinase inhibition or antimicrobial potential) . Follow with in vitro assays:
- Enzyme inhibition assays (e.g., COX-2 or α-glucosidase) .
- Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced Research Questions
Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing, and what methodologies are suitable for analyzing this?
- Methodology : Perform single-crystal X-ray diffraction (SXRD) using SHELXL for refinement . Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) . Compare with similar oxadiazole-dihydrodioxine derivatives to identify packing anomalies .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties, such as oral bioavailability?
- Methodology : Use quantitative structure-property relationship (QSPR) models focusing on:
- Polar surface area (PSA) : Aim for ≤140 Ų to enhance membrane permeability .
- Rotatable bond count : Limit to ≤10 to reduce conformational flexibility and improve bioavailability .
- LogP calculations (e.g., using ChemAxon) to assess lipophilicity and blood-brain barrier penetration .
Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Target selection : Prioritize receptors with known oxadiazole/dihydrodioxine interactions (e.g., EGFR or CDK2) .
- Docking software : Use AutoDock Vina or Glide with flexible ligand sampling.
- Validation : Compare binding affinities with co-crystallized inhibitors and perform MD simulations (>50 ns) to assess stability .
Q. What strategies resolve contradictions in bioactivity data between in silico predictions and experimental results?
- Methodology :
- Dose-response refinement : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays .
- Metabolite screening : Incubate with liver microsomes to detect active/inactive metabolites .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
